molecular formula C19H27ClN6 B2687532 N-(3,4-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179459-66-5

N-(3,4-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2687532
M. Wt: 374.92
InChI Key: OSJALDQNVZPPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N-(3,4-dimethylphenyl)” part suggests the presence of a 3,4-dimethylphenyl group attached to the nitrogen of the triazine ring. The “4,6-di(pyrrolidin-1-yl)” part indicates the attachment of two pyrrolidine rings at the 4 and 6 positions of the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a triazine ring substituted with a 3,4-dimethylphenyl group and two pyrrolidinyl groups. Triazines are planar, aromatic rings, and the attached groups can influence the compound’s overall properties .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The reactivity of this particular compound would be influenced by the attached substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, stability, and reactivity can be influenced by these groups .

Scientific Research Applications

Novel Synthetic Approaches and Catalysis

Researchers have developed efficient synthetic methods for creating pyridine and pyrimidine derivatives, which involve catalytic processes and highlight the importance of triazine-based compounds in facilitating these reactions. For instance, Rahmani et al. (2018) reported an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions, showcasing the reusability and excellent activity of the catalyst Rahmani et al., 2018.

Structural Analysis and Molecular Interaction

Studies also include molecular and crystal structure investigations of triazine derivatives, providing insights into their intermolecular interactions and electronic properties. For example, Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with molecular structure investigations revealing dominant interactions crucial for understanding the molecular packing of these compounds Shawish et al., 2021.

Photodynamic Therapy and Light-Emitting Devices

Triazine derivatives have been explored for their potential in photodynamic therapy and as components in light-emitting devices. Giri et al. (2020) synthesized mononuclear ruthenium nitrosyl complexes with a nitrogen-rich ligand coordinated molecular framework, demonstrating their potential in light-triggered release of NO for therapeutic applications Giri et al., 2020.

Antimicrobial and Antioxidant Activity

Research on triazine derivatives extends to their biological applications, including antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their potential in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, indicating moderate to good binding energies Flefel et al., 2018.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6.ClH/c1-14-7-8-16(13-15(14)2)20-17-21-18(24-9-3-4-10-24)23-19(22-17)25-11-5-6-12-25;/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJALDQNVZPPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

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